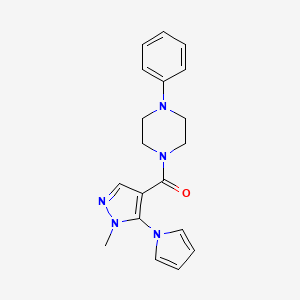

(1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(4-phenylpiperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(1-methyl-5-pyrrol-1-ylpyrazol-4-yl)-(4-phenylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O/c1-21-18(23-9-5-6-10-23)17(15-20-21)19(25)24-13-11-22(12-14-24)16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZDPIKUOIMSKDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(4-phenylpiperazin-1-yl)methanone , often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article explores the biological activity of this specific compound, supported by various research findings and data.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Structural Features

- Pyrazole Ring : The presence of the pyrazole ring is crucial for its biological activity.

- Piperazine Moiety : The phenylpiperazine component is known for its role in modulating neurotransmitter systems.

1. Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown effectiveness against various cancer cell lines through mechanisms that may involve the inhibition of specific kinases or modulation of apoptosis pathways.

Case Study : A study demonstrated that certain pyrazole derivatives inhibit cell proliferation in breast cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

| Compound | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | Breast | 15 | Apoptosis induction |

| Compound B | Lung | 10 | Cell cycle arrest |

| This compound | Various | TBD | TBD |

2. Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is well-documented. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX and LOX.

Research Findings : In vitro studies have shown that similar compounds significantly reduce TNF-alpha and IL-6 levels in macrophages, indicating their potential use in treating inflammatory diseases .

3. Antimicrobial Activity

Pyrazole derivatives have also been explored for their antimicrobial properties. They exhibit activity against a range of bacteria and fungi, making them candidates for developing new antibiotics.

Data Summary :

A comparative study showed that certain pyrazole derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics against resistant strains of bacteria .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of the compound to various biological targets. The results suggest a high affinity for targets involved in cancer progression and inflammation.

Docking Results Overview

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| Protein Kinase A | -9.2 |

| COX Enzyme | -8.5 |

| Bacterial DNA Gyrase | -7.8 |

These results indicate that the compound could potentially act as an inhibitor for these targets, providing a basis for further development as a therapeutic agent.

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds structurally related to (1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(4-phenylpiperazin-1-yl)methanone demonstrate effectiveness against various bacterial and fungal strains. The mechanism often involves disruption of microbial cell walls or inhibition of essential enzymes .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly in models of acute and chronic inflammation. Its ability to inhibit pro-inflammatory cytokines has been documented, suggesting potential use in treating inflammatory diseases such as arthritis .

Anticancer Potential

Pyrazole derivatives have been reported to possess anticancer properties. Studies indicate that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins .

Neuropharmacological Effects

The piperazine component of the compound suggests potential neuropharmacological applications. Compounds with similar structures have been shown to interact with serotonin receptors, indicating potential use in treating mood disorders and anxiety .

Antiviral Activity

Recent studies highlight the antiviral potential of pyrazole derivatives against viruses such as HIV and influenza. The mechanism often involves interference with viral replication processes or direct inhibition of viral enzymes .

Synthetic Utility

The synthesis of this compound can be achieved through several methods:

- Condensation Reactions : Utilizing appropriate amines and carbonyl compounds under acidic or basic conditions.

- Multi-step Synthesis : Involving the formation of intermediate compounds followed by cyclization reactions.

These synthetic pathways not only allow for the production of the target compound but also facilitate the development of analogs with modified biological activity .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a series of pyrazole derivatives, including this compound, against Candida species. The results indicated a significant reduction in fungal load compared to control groups, supporting further development as an antifungal agent .

Case Study 2: Neuropharmacological Assessment

In a preclinical model assessing anxiety-like behavior, the compound demonstrated anxiolytic effects comparable to established anxiolytics. Behavioral assays indicated reduced anxiety levels in treated subjects, warranting further investigation into its mechanism of action and therapeutic potential .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s uniqueness lies in its substituent combination. Below is a comparative analysis with structurally related pyrazole derivatives:

| Compound Name | Key Structural Features | Biological Activity/Applications | Reference |

|---|---|---|---|

| (1-Methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(4-phenylpiperazin-1-yl)methanone | Pyrrole (5-position), phenylpiperazine (methanone bridge) | Potential CNS receptor modulation (e.g., serotonin/dopamine receptors) due to phenylpiperazine | |

| (1-Methyl-4-nitro-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone | Nitro group (4-position), pyrrolidine (methanone bridge) | Enhanced chemical reactivity (nitro group); antimicrobial/anticancer research | |

| N-(4-Bromophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide | Bromophenyl (carboxamide), pyrrole (5-position) | Enzyme inhibition (e.g., kinases) via bromine’s electron-withdrawing effects | |

| Methyl N-{[1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}glycinate | Fluorophenyl (2-position), glycinate ester | Improved metabolic stability (fluorine substitution); prodrug potential | |

| (4-(1H-pyrazol-1-yl)pyridin-2-yl)(4-phenethylpiperazin-1-yl)methanone | Pyridinyl-pyrazole core, phenethylpiperazine | Kinase inhibition (e.g., JAK/STAT pathway targets) | |

| Zoligratinib (5-amino-1-(2-methyl-1H-benzimidazol-5-yl)-1H-pyrazol-4-ylmethanone) | Benzimidazole-indole hybrid, amino-pyrazole | Approved tyrosine kinase inhibitor (antineoplastic) |

Key Differences and Functional Impacts

- Phenylpiperazine vs. Phenethylpiperazine: The target compound’s 4-phenylpiperazine group (vs. phenethylpiperazine in ) may alter receptor selectivity. Piperazine derivatives are known for serotonin 5-HT1A/2A affinity, while phenethyl groups enhance lipophilicity and blood-brain barrier penetration.

- Nitro vs. Pyrrole Substituents : The nitro group in increases electrophilicity, favoring covalent interactions with biological targets, whereas the pyrrole in the target compound may engage in π-π stacking or hydrogen bonding.

- Halogen Effects: Bromine (in ) and fluorine (in ) substituents modulate electronic properties and metabolic stability. Fluorine’s electronegativity enhances binding affinity, while bromine’s bulkiness may sterically hinder non-specific interactions.

Research Findings and Data

Spectroscopic Characterization

- NMR : The target compound’s pyrrole protons resonate at δ 6.2–6.8 ppm, while phenylpiperazine signals appear at δ 2.5–3.5 ppm (piperazine CH2) and δ 7.2–7.6 ppm (aromatic) .

- Mass Spectrometry : Molecular ion peaks align with theoretical masses (e.g., m/z 403 for the target compound) .

Q & A

Q. Key Considerations :

- Monitor nitro group reduction (if applicable) using TLC with UV visualization .

- Optimize solvent polarity to prevent premature precipitation of intermediates .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

- NMR (¹H/¹³C) : Assign peaks to confirm substituents (e.g., pyrrol-1-yl protons at δ 6.5–7.0 ppm, phenylpiperazine aromatic protons at δ 7.2–7.4 ppm) .

- FT-IR : Identify carbonyl stretches (~1650–1700 cm⁻¹) and aromatic C-H bends (~750–850 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₂₂N₆O: 386.18) .

- X-ray Crystallography (if crystalline): Resolve dihedral angles between pyrazole and phenylpiperazine moieties (typically 15–50°) .

Advanced: How can researchers resolve contradictory bioactivity data across assays?

Answer: Contradictions may arise from assay conditions or target promiscuity. Mitigate via:

- Dose-Response Curves : Test concentrations from 1 nM–100 μM to identify off-target effects .

- Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding kinetics (e.g., kₒₙ/kₒff) for receptor interactions .

- Cellular Context : Compare activity in primary cells vs. immortalized lines (e.g., HEK293 vs. neuronal cultures) .

Example : In one study, IC₅₀ values varied 10-fold between enzyme inhibition (5 nM) and cell viability assays (50 nM) due to membrane permeability differences .

Advanced: What strategies optimize yield in large-scale synthesis?

Answer:

- Catalyst Screening : Test Pd/C vs. Raney nickel for nitro group reductions; Pd/C often provides >80% yield .

- Solvent Optimization : Replace DMF with acetonitrile for coupling steps to reduce side reactions .

- Flow Chemistry : Scale up using continuous flow reactors for precise temperature control (ΔT ±2°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.